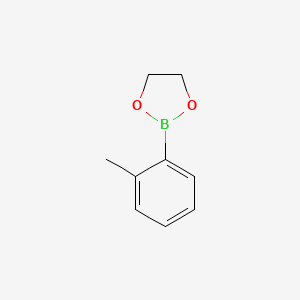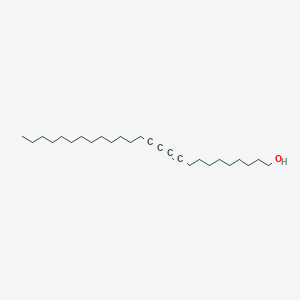![molecular formula C6H11N3O2 B14432127 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile CAS No. 76680-63-2](/img/no-structure.png)
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile is an organic compound with the molecular formula C6H11N3O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a nitrile compound in the presence of a hydroperoxide. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diazenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are used.
Substitution: Nucleophiles like cyanide ions (CN-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diazenyl compounds.
Aplicaciones Científicas De Investigación
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile: A simpler nitrile compound with similar reactivity.
Hydroperoxypropanenitrile: Contains a hydroperoxide group similar to 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile.
Diazenylpropanenitrile: Contains a diazenyl group similar to the target compound.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
| 76680-63-2 | |
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-(2-hydroperoxypropan-2-yldiazenyl)propanenitrile |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,11-10)9-8-5-3-4-7/h10H,3,5H2,1-2H3 |
Clave InChI |
IJARPVOXIWORFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(N=NCCC#N)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


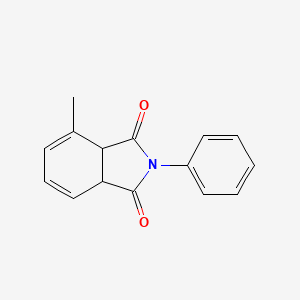
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)

![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
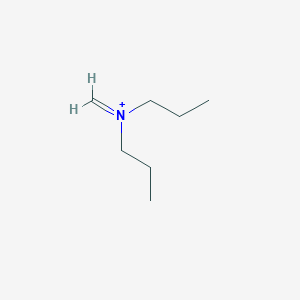
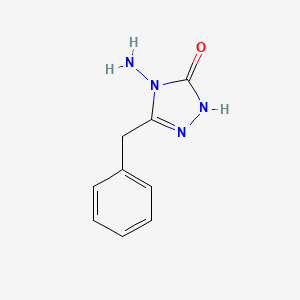
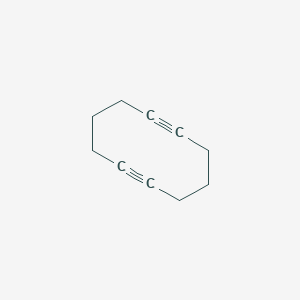
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
